molecular formula C10H11NO2 B7952034 3-(4-Formylphenyl)propanamide

3-(4-Formylphenyl)propanamide

Cat. No.: B7952034
M. Wt: 177.20 g/mol
InChI Key: GRRCQJKVIQOFDT-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)propanamide: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring a formyl group (–CHO) attached to the fourth carbon of the benzene ring and a propanamide group (–CH2CH2CONH2) attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-formylbenzaldehyde.

    Reaction with Propionyl Chloride: The 4-formylbenzaldehyde undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(4-formylphenyl)propanoic acid.

    Amidation: The 3-(4-formylphenyl)propanoic acid is then converted to this compound through an amidation reaction using ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Formylphenyl)propanamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with concentrated sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(4-Carboxyphenyl)propanamide.

    Reduction: 3-(4-Hydroxymethylphenyl)propanamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3-(4-Formylphenyl)propanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of formyl and amide groups on biological activity. It may also be used in the development of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)propanamide depends on its specific application. In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition, while the amide group can form hydrogen bonds and interact with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

    3-(4-Hydroxymethylphenyl)propanamide: Similar structure but with a hydroxymethyl group instead of a formyl group.

    3-(4-Carboxyphenyl)propanamide: Similar structure but with a carboxyl group instead of a formyl group.

    3-(4-Methylphenyl)propanamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness: 3-(4-Formylphenyl)propanamide is unique due to the presence of both a formyl group and an amide group, which confer distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization through oxidation, reduction, and nucleophilic addition reactions, while the amide group provides stability and the ability to form hydrogen bonds.

Properties

IUPAC Name

3-(4-formylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(13)6-5-8-1-3-9(7-12)4-2-8/h1-4,7H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCQJKVIQOFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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